molecular formula C19H10N2O2 B145465 3-Nitro-6-azabenzo[a]pyrene CAS No. 138835-36-6

3-Nitro-6-azabenzo[a]pyrene

Cat. No.: B145465
CAS No.: 138835-36-6
M. Wt: 298.3 g/mol
InChI Key: WHTPKLNBMXPXHD-UHFFFAOYSA-N
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Description

3-Nitro-6-azabenzo[a]pyrene: is a nitro-polycyclic aromatic hydrocarbon, which is a derivative of benzo[a]pyrene with a nitro group at the third position and an aza (nitrogen) atom at the sixth position. This compound is of significant interest due to its environmental persistence and mutagenic properties. It is commonly found in airborne particulate matter, primarily originating from diesel exhaust emissions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-6-azabenzo[a]pyrene typically involves the nitration of 6-azabenzo[a]pyrene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product .

Industrial Production Methods: the compound can be synthesized in laboratories for research purposes using the aforementioned nitration method .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Various electrophiles under controlled conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: 3-Amino-6-azabenzo[a]pyrene.

    Substitution: Substituted derivatives depending on the electrophile used.

Mechanism of Action

The mutagenic and carcinogenic effects of 3-nitro-6-azabenzo[a]pyrene are primarily due to its ability to form DNA adducts. The nitro group can be metabolically activated to form reactive intermediates that bind to DNA, causing mutations. These mutations can lead to uncontrolled cell growth and cancer . The compound’s interaction with cellular enzymes and its ability to generate reactive oxygen species also contribute to its toxic effects .

Comparison with Similar Compounds

    1-Nitro-6-azabenzo[a]pyrene: Another nitro-azabenzo[a]pyrene isomer with the nitro group at the first position.

    6-Nitrobenzo[a]pyrene: A nitro derivative of benzo[a]pyrene without the aza (nitrogen) atom.

Comparison:

Properties

IUPAC Name

13-nitro-8-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12,14,16(20),17-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10N2O2/c22-21(23)17-10-6-11-5-7-13-12-3-1-2-4-15(12)20-16-9-8-14(17)18(11)19(13)16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTPKLNBMXPXHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=N2)C=CC5=C(C=CC(=C54)C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60160811
Record name Naphth(2,1,8-mna)acridine, 3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138835-36-6
Record name Naphth(2,1,8-mna)acridine, 3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138835366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphth(2,1,8-mna)acridine, 3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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